molecular formula C17H23BrN2 B1601041 1-Heptyl-4-(4-pyridyl)pyridinium bromide CAS No. 39127-10-1

1-Heptyl-4-(4-pyridyl)pyridinium bromide

Cat. No.: B1601041
CAS No.: 39127-10-1
M. Wt: 335.3 g/mol
InChI Key: GBJHAEPTEZMDHU-UHFFFAOYSA-M
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Description

1-Heptyl-4-(4-pyridyl)pyridinium bromide is a pyridinium dye . It has a molecular weight of 335.28 and a molecular formula of C17H23BrN2 .


Synthesis Analysis

The synthesis of this compound can be achieved from 4,4’-Bipyridine and 1-Bromoheptane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H23BrN2 . The SMILES string representation is [Br-].CCCCCCC[n+]1ccc(cc1)-c2ccncc2 .


Physical And Chemical Properties Analysis

This compound appears as a white or yellow powder . It has a melting point of 125-128 °C (lit.) .

Scientific Research Applications

Liquid Crystalline Hydrogen-Bonded Ionic Associates

Research conducted by Sahin, Diele, and Kresse (1998) explored the phase diagrams of different substituted acids with 1-heptyl-4-(4-pyridyl)pyridinium bromide, revealing the formation of ionic hydrogen-bonded associates. This study highlighted the compound's role in forming thermodynamically stable smectic A phases, indicating its potential application in designing novel liquid crystalline materials with unique phase stability and complicated packing behavior in the smectic layers, as measured by X-ray methods (Sahin, Diele, & Kresse, 1998).

Efficient Bromination under Solvent-Free Conditions

Kavala, Naik, and Patel (2005) discovered a new recyclable ditribromide reagent for efficient bromination under solvent-free conditions. Their work suggests that this compound-based compounds can serve as a basis for developing safe and efficient brominating agents, offering a greener alternative to traditional methods by avoiding the use of organic solvents and enabling the recovery and reuse of the brominating agent (Kavala, Naik, & Patel, 2005).

Determination of Unsaturation in Polymers

Tunnicliffe (1970) investigated the use of pyridinium bromide perbromide for determining unsaturation in model olefins and polymers, such as ethylene propylene terpolymers and butyl rubber. This research underscores the compound's utility in quantitative analytical applications for assessing unsaturation without substitution or elimination reactions, offering a reliable method for material analysis (Tunnicliffe, 1970).

Electrochemical Applications and Corrosion Inhibition

Research on quaternary pyridinium compounds, such as those involving this compound, has demonstrated their strong adsorptive properties at electrodes and potential use as corrosion inhibitors. Birss et al. (2003) focused on their adsorptive properties at polycrystalline Pt electrodes, suggesting their application in protecting metal surfaces and enhancing the longevity of electrochemical devices (Birss, Dang, Wong, & Wong, 2003).

Enhanced Performance in Dye-Sensitized Solar Cells

Xu, Chen, Wang, Qiu, Zhang, and Yan (2013) synthesized a pyridinyl-functionalized ionic liquid, demonstrating its application as an additive for dye-sensitized solar cells (DSSCs) to improve overall power conversion efficiency and stability. This illustrates the potential of this compound derivatives in advancing renewable energy technologies (Xu et al., 2013).

Mechanism of Action

1-Heptyl-4-(4-pyridyl)pyridinium bromide can be used as an electrochromic (EC) material . It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox-active electrolyte for electrochemical devices (ECDs) .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJHAEPTEZMDHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523199
Record name 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39127-10-1
Record name 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptyl-4-(4-pyridyl)pyridinium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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